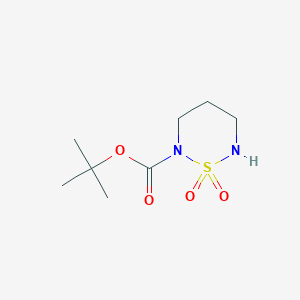

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl compounds and thiadiazole derivatives is a topic of interest in several of the provided papers. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles were synthesized and showed good insecticidal activities, indicating the importance of thiadiazoles in pesticide development . Another paper describes the synthesis of 1,4-thiazin-2-one O-(tert-butyl) oximes and related compounds, which were obtained in excellent yields, demonstrating the efficiency of the synthetic method . Additionally, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved through a multi-step process starting from L-cystine .

Molecular Structure Analysis

The molecular structures of tert-butyl thiadiazole derivatives are characterized by strong interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, as indicated by bond lengths and angles . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride reveals a twisted boat conformation of the thiazine ring system . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl compounds and thiadiazole derivatives is diverse. For example, tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butanesulfinamides and related compounds, which are useful intermediates in organic synthesis . The insertion of isocyanides and carbon dioxide into vanadium-aryl bonds was studied, leading to the formation of a tris(η^2-iminoacyl)vanadium(III) complex, demonstrating the versatility of tert-butyl compounds in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiadiazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate contributes to the stability of the compound . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic properties of these compounds .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXBPGMKLDBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

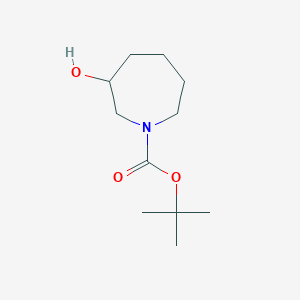

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)